(S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
(2S)-2-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12;/h1-2,4-5,14H,3,6-8H2,(H,15,16);1H/t12-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBHHAYPTRDMEI-YDALLXLXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=C2Cl)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC=CC=C2Cl)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661587 | |
| Record name | 2-[(2-Chlorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637020-76-9 | |
| Record name | 2-[(2-Chlorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
(S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding alcohols or amines.
Substitution Reactions: Substitution reactions can occur at the benzyl or pyrrolidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Substituted pyrrolidines and benzyl derivatives.
Scientific Research Applications
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
One of the most notable applications of (S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is its role as a precursor in the synthesis of DPP-IV inhibitors, such as Vildagliptin. DPP-IV inhibitors are crucial in the management of type 2 diabetes, as they enhance insulin secretion and lower blood glucose levels. The synthesis process involves treating the intermediate compound with various amines to create a library of derivatives for biological screening .
CB2 Receptor Modulation
Research has indicated that pyrrolidine derivatives can act as selective agonists for the CB2 receptor, which is involved in pain modulation and inflammatory responses. Compounds that modulate this receptor may offer therapeutic benefits for conditions such as neuropathic pain and inflammation . The ability of (S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride to influence CB2 receptor activity positions it as a candidate for further development in pain management therapies.
Cardiovascular Diseases
Pyrrolidine derivatives have been investigated for their potential in treating cardiovascular diseases associated with zinc hydrolase activity, including myocardial ischemia and hypertension. The ability of these compounds to inhibit zinc hydrolase activity suggests they could be effective in managing these conditions .
Neurological Disorders
The compound's structural properties allow it to penetrate the blood-brain barrier, making it a candidate for treating neurological disorders. Its efficacy against neurotropic viruses has been explored, indicating potential applications in antiviral therapies .
Data Tables
| Application | Mechanism | Therapeutic Use |
|---|---|---|
| DPP-IV Inhibition | Enhances insulin secretion | Type 2 Diabetes |
| CB2 Receptor Modulation | Pain modulation and anti-inflammatory effects | Neuropathic Pain |
| Zinc Hydrolase Inhibition | Reduces cardiovascular risks | Myocardial Ischemia, Hypertension |
| Antiviral Activity | Targets neurotropic viruses | Viral Infections |
Case Studies
- DPP-IV Inhibitors Development : A study demonstrated that (S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride serves as a key intermediate in synthesizing Vildagliptin, showing significant improvements in glycemic control in diabetic models .
- CB2 Agonist Research : Investigations into compounds derived from pyrrolidine structures revealed their effectiveness in modulating pain responses via CB2 receptors. These findings suggest that derivatives of (S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride could be developed into new analgesics .
- Cardiovascular Studies : Research highlighted the potential of pyrrolidine derivatives in treating myocardial ischemia and related conditions through their inhibitory action on zinc hydrolases, presenting a novel approach to cardiovascular therapy .
Mechanism of Action
The mechanism by which (S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride: can be compared with other similar compounds, such as:
2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid: This compound lacks the hydrochloride salt form.
2-(2-Chlorobenzyl)pyrrolidine: This compound does not have the carboxylic acid group.
2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid methyl ester: This compound has a methyl ester group instead of the carboxylic acid group.
Uniqueness: The presence of the hydrochloride salt form and the specific arrangement of the pyrrolidine ring and benzyl group make (S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride unique compared to its analogs.
Biological Activity
(S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and research findings.
- Chemical Formula : CHClNO·HCl
- Molecular Weight : 276.16 g/mol
- CAS Number : 637020-82-7
- Structural Characteristics : The compound features a pyrrolidine ring substituted with a chlorobenzyl group and a carboxylic acid moiety, which may contribute to its biological activity.
1. Anticancer Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit varying levels of anticancer activity. In vitro studies have shown that certain pyrrolidine derivatives can inhibit the proliferation of cancer cells, including lung adenocarcinoma (A549) cells. For instance, compounds structurally related to (S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid have demonstrated cytotoxic effects, although specific data on this compound's efficacy is limited:
| Compound | Cell Line | Viability (%) | Reference |
|---|---|---|---|
| (S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid | A549 | 66% (reduced viability) | |
| Cisplatin | A549 | Standard control |
2. Antimicrobial Activity
Pyrrolidine derivatives have also been evaluated for antimicrobial properties. While specific studies on (S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid are scarce, related compounds have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus. The potential for developing this compound as an antimicrobial agent remains an area for further exploration:
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| (S)-pyrrolidine derivative | Staphylococcus aureus (MRSA) | >64 |
The precise mechanism of action for (S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is not fully elucidated. However, related compounds have been noted to interact with various biological targets, including:
- Inhibition of Enzymes : Some pyrrolidine derivatives act as inhibitors of proteases and other enzymes involved in cancer progression and microbial resistance.
- Cell Cycle Regulation : Certain analogs have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of pyrrolidine derivatives. For example, studies indicate that compounds with similar structures can be well tolerated at doses up to 50 mg/kg without significant toxicity over extended periods .
- Clinical Relevance : The development of pyrrolidine-based drugs has been linked to treatments for various conditions, including diabetes and certain cancers. The synthesis pathway for (S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has parallels with established DPP-IV inhibitors, suggesting potential applications in diabetes management .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, and how can enantiomeric purity be ensured?
-
Methodology : A common approach involves multi-step synthesis starting from pyrrolidine derivatives. For example, a similar compound, (R)-2-methylpyrrolidine-2-carboxylate, was synthesized via amidation and hydrolysis steps using LCMS (m/z 531 [M-H]⁻) and HPLC (retention time: 0.88 minutes) for purity validation . To ensure enantiomeric purity, chiral HPLC or capillary electrophoresis should be employed, as stereochemical integrity is critical for biological activity.
-
Data Example :
| Parameter | Value/Technique |
|---|---|
| Purity Validation | HPLC (≥95%) |
| Enantiomeric Excess | Chiral HPLC or CE |
| Key Intermediate | (S)-Proline derivatives |
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodology : Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C) for structural confirmation, focusing on the chlorobenzyl and pyrrolidine moieties.
- Mass Spectrometry (LCMS or HRMS) to confirm molecular weight (e.g., calculated Mw: 276.16 for free base; observed [M-H]⁻ peaks ).
- X-ray Crystallography for absolute stereochemistry determination, as applied to structurally related trans-4-(3-iodobenzyl) analogs .
Q. What solvents and storage conditions are optimal for handling this compound?
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, methanol) but poorly soluble in water .
- Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis. Long-term storage under inert atmosphere (argon/nitrogen) is recommended to avoid degradation .
Advanced Research Questions
Q. How does the stereochemistry of the chlorobenzyl group influence biological activity?
- Methodology : Compare (S)- and (R)-enantiomers in receptor-binding assays. For example, trans-4-(2-chlorobenzyl)-L-proline hydrochloride (2S,4R configuration) showed distinct activity in enzyme inhibition studies, emphasizing the role of stereochemistry in target engagement .
- Experimental Design :
- Synthesize both enantiomers using chiral auxiliaries.
- Test in vitro activity (e.g., IC₅₀) against relevant targets (e.g., proteases, kinases).
Q. What strategies mitigate stability issues during kinetic studies?
- Challenge : Degradation under oxidative or acidic conditions, as seen in related pyrrolidine derivatives .
- Solutions :
- Use stabilizing buffers (e.g., Tris-HCl at pH 7.4) during kinetic assays.
- Monitor decomposition via LCMS; identify degradation products (e.g., chlorobenzyl fragments via m/z 125.5 [M-Cl]⁺ ).
Q. How can researchers resolve contradictions in reported solubility data?
- Case Study : Discrepancies between aqueous solubility (e.g., "insoluble in water" vs. "slight solubility" ).
- Approach :
- Validate via shake-flask method: Saturate compound in water, filter, and quantify via UV-Vis or HPLC.
- Adjust pH (e.g., 2.0 for hydrochloride salt stability) to mimic physiological conditions .
Q. What advanced analytical methods are suitable for quantifying trace impurities?
- Techniques :
- UPLC-QTOF : Detects impurities at <0.1% levels using high-resolution mass accuracy.
- ²⁵⁷ nm UV Detection : Effective for chlorinated aromatic byproducts .
- Example Data :
| Impurity Type | Retention Time (min) | m/z |
|---|---|---|
| Dehydrohalogenation | 1.12 | 238.1 [M-Cl]⁺ |
| Oxidative Byproduct | 1.45 | 292.3 [M+O]⁻ |
Q. How can in silico modeling predict this compound’s interaction with biological targets?
- Workflow :
Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to proteases/transporters.
MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS).
SAR Analysis : Corrogate substituent effects (e.g., 2-chloro vs. 4-cyano benzyl analogs ).
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
